molecular formula C38H40K2N2O11S3 B1261676 NIR-1 dye

NIR-1 dye

Cat. No. B1261676
M. Wt: 875.1 g/mol
InChI Key: DZSYJVXGONVNKA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

NIR-1 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a NIR-1(2-).

Scientific Research Applications

Fluorescence Resonance Energy Transfer (FRET) Biosensors

NIR-1 dye, specifically heptamethine cyanine dye, is utilized in FRET biosensors. FRET biosensors have applications in determining protein structures and conformations, receptor/ligand interactions, and detecting cellular exposure to environmental toxins. This application is based on the advantageous characteristics of NIR-1 dye in FRET systems (Winstead et al., 2007).

Bioimaging Applications

NIR dyes, including NIR-1, are significantly used in bioimaging due to their deep tissue penetration, minimal photo-damage, and low background auto-fluorescence. NIR-1 dye is particularly efficient for monitoring biologically relevant species in cells and organisms, and has seen an increase in analyte-responsive probes for various biological species (Guo et al., 2014).

Tumor Imaging and Therapy

NIR dyes, including NIR-1, find application in tumor research, particularly in tumor imaging and therapies like photothermal and photodynamic therapies. Their use in clinical practices has shown rapid advancements, aiding in specific tumor imaging and therapeutic interventions (Yuan et al., 2013).

NIR-Bioimaging

NIR dyes like NIR-1 are used in NIR-bioimaging, particularly for in vivo imaging. They are crucial in the development of new biomarkers for reliable disease detection, molecular imaging, targeting, and therapy. Their properties like minimal photobleaching, autofluorescence, and phototoxicity make them suitable for in vivo bioimaging applications (Hemmer et al., 2013).

NIR-II Bioimaging for Cancer Targeting and Surgery

NIR-1 dyes are instrumental in cancer NIR molecular imaging, providing stable, highly specific, and sensitive molecular probes. They are used for tumor targeted imaging, greatly enhancing the detection sensitivity and signal-to-background contrast in cancer diagnosis and therapeutics (Luo et al., 2011).

properties

Product Name

NIR-1 dye

Molecular Formula

C38H40K2N2O11S3

Molecular Weight

875.1 g/mol

IUPAC Name

dipotassium;(2Z)-2-[(2E,4E,6E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C38H42N2O11S3.2K/c1-6-39-31-19-17-27-28(23-26(53(46,47)48)24-32(27)54(49,50)51)35(31)38(4,5)34(39)15-11-9-7-8-10-14-33-37(2,3)29-22-25(36(41)42)16-18-30(29)40(33)20-12-13-21-52(43,44)45;;/h7-11,14-19,22-24H,6,12-13,20-21H2,1-5H3,(H3-,41,42,43,44,45,46,47,48,49,50,51);;/q;2*+1/p-2

InChI Key

DZSYJVXGONVNKA-UHFFFAOYSA-L

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+]

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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